Ethyl 7-chlorocinnoline-3-carboxylate
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Overview
Description
Ethyl 7-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .
Mechanism of Action
Target of Action
Quinoline derivatives, which include cinnoline, have been found to exhibit a wide range of biological and pharmacological properties, such as antibacterial , antimalarial , anti-asthmatic, antihypertensive, anti-inflammatory , immunosuppressive activity , antileishmanial activity , and anticancer properties.
Mode of Action
It is known that the compound is synthesized through a base-catalyzed friedlander condensation of o-aminobenzophenones and diethylmalonate . This reaction results in the formation of ethyl-2-oxoquinoline-3-carboxylates, which are then converted into 2-chloroquinoline-3-carboxylates through a reaction with POCl3 .
Action Environment
It is known that the compound is a pale-yellow to yellow-brown solid and is stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chlorocinnoline-3-carboxylate typically involves the reaction of 7-chlorocinnoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial crystallization techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chlorocinnoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form more complex compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: Reagents such as lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted cinnoline derivatives.
Reduction Reactions: Reduced forms of cinnoline derivatives.
Oxidation Reactions: Oxidized cinnoline derivatives.
Scientific Research Applications
Ethyl 7-chlorocinnoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Ethyl 2-chloroquinoline-3-carboxylate: Similar in structure but with a quinoline core.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another derivative with different substituents and core structure.
Uniqueness: Ethyl 7-chlorocinnoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the cinnoline core. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 7-chlorocinnoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNOFTVHXOAJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613769 |
Source
|
Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104092-54-8 |
Source
|
Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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